molecular formula C51H93N17O16S B055548 Cholecystokinin 33 (10-20) CAS No. 122998-75-8

Cholecystokinin 33 (10-20)

Numéro de catalogue B055548
Numéro CAS: 122998-75-8
Poids moléculaire: 1232.5 g/mol
Clé InChI: WDYRRJKQWOQRLJ-HCWJCATPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cholecystokinin 33 (10-20) is a peptide hormone that is synthesized in the small intestine and brain. It is involved in the regulation of food intake, digestion, and satiety. Cholecystokinin 33 (10-20) has been extensively studied in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

Cholecystokinin 33 (Cholecystokinin 33 (10-20)) acts on cholecystokinin receptors in the brain and gastrointestinal tract. It stimulates the release of digestive enzymes and bile from the pancreas and gallbladder, respectively. It also decreases gastric emptying and increases satiety, leading to a decrease in food intake.
Biochemical and Physiological Effects
Cholecystokinin 33 (Cholecystokinin 33 (10-20)) has been shown to have a variety of biochemical and physiological effects. It stimulates the release of pancreatic enzymes, including amylase, lipase, and proteases. It also stimulates the contraction of the gallbladder, leading to the release of bile. Cholecystokinin 33 (Cholecystokinin 33 (10-20)) has been shown to decrease gastric emptying and increase satiety, leading to a decrease in food intake.

Avantages Et Limitations Des Expériences En Laboratoire

Cholecystokinin 33 (Cholecystokinin 33 (10-20)) has several advantages for lab experiments. It is stable and can be easily synthesized using solid-phase peptide synthesis. It also has a well-defined mechanism of action, making it a useful tool for studying the regulation of food intake and digestion. However, Cholecystokinin 33 (Cholecystokinin 33 (10-20)) has limitations in terms of its solubility and stability in aqueous solutions, which can make it difficult to work with in some experiments.

Orientations Futures

There are several future directions for research on Cholecystokinin 33 (Cholecystokinin 33 (10-20)). One area of interest is the development of Cholecystokinin 33 (Cholecystokinin 33 (10-20)) analogs with improved stability and solubility. Another area of interest is the development of Cholecystokinin 33 (Cholecystokinin 33 (10-20)) as a therapeutic agent for obesity, inflammatory bowel disease, and pain. Additionally, further research is needed to fully understand the mechanism of action of Cholecystokinin 33 (Cholecystokinin 33 (10-20)) and its role in the regulation of food intake and digestion.

Méthodes De Synthèse

Cholecystokinin 33 (Cholecystokinin 33 (10-20)) is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified by high-performance liquid chromatography.

Applications De Recherche Scientifique

Cholecystokinin 33 (Cholecystokinin 33 (10-20)) has been extensively studied in the scientific community due to its potential therapeutic applications. It has been shown to have anorectic effects, which makes it a potential treatment for obesity. It also has anti-inflammatory and analgesic effects, which make it a potential treatment for inflammatory bowel disease and pain.

Propriétés

Numéro CAS

122998-75-8

Nom du produit

Cholecystokinin 33 (10-20)

Formule moléculaire

C51H93N17O16S

Poids moléculaire

1232.5 g/mol

Nom IUPAC

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C51H93N17O16S/c1-8-27(6)40(68-47(80)35(24-70)66-44(77)31(16-19-85-7)61-42(75)29(13-11-18-58-51(56)57)60-38(73)22-59-41(74)28(53)23-69)49(82)67-39(26(4)5)48(81)62-30(12-9-10-17-52)43(76)65-34(21-37(55)72)46(79)64-33(20-25(2)3)45(78)63-32(50(83)84)14-15-36(54)71/h25-35,39-40,69-70H,8-24,52-53H2,1-7H3,(H2,54,71)(H2,55,72)(H,59,74)(H,60,73)(H,61,75)(H,62,81)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,67,82)(H,68,80)(H,83,84)(H4,56,57,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1

Clé InChI

WDYRRJKQWOQRLJ-HCWJCATPSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N

SMILES canonique

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N

Autres numéros CAS

122998-75-8

Séquence

SGRMSIVKNLQ

Synonymes

CCK 33 (10-20)
cholecystokinin 33 (10-20)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.